

Indoprofen clinical trial outcomes analysis

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Compound Focus: Indoprofen

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Indoprofen Clinical & Preclinical Outcomes

Condition / Focus of Study	Comparison / Intervention	Key Efficacy Outcomes	Key Safety Outcomes	Source & Year
Osteoarthritis (Clinical)	Indoprofen (600 mg/day) vs. Ibuprofen (1200 mg/day)	Significant pain improvement; trend favoring Indoprofen for pain on passive motion and patient preference.	Well tolerated; no side effects reported for Indoprofen. Ibuprofen caused gastric intolerance (1 case) and rashes (2 cases). [1]	Crossover Trial, 1979 [1]
Rheumatoid Arthritis (Clinical)	Indoprofen (800 mg/day) vs. Naproxen (500 mg/day) vs. Placebo	Significantly superior to placebo for pain, grip strength; preferred by patients. At least as effective as naproxen.	Adverse effects comparable to naproxen; indigestion slightly more common with Indoprofen. [2]	Crossover Trial, 1978 [2]
Sepsis (Preclinical)	Indoprofen injection (10-40 mg/kg) in mice	Increased survival rates (up to 60%) and alleviated tissue injury in septic mice. [3]	Low-concentration injection did not cause gastrointestinal injury in mice. (Note: Oral doses ~164 mg/kg in mice caused	Bi et al., 2021 [3]

Condition / Focus of Study	Comparison / Intervention	Key Efficacy Outcomes	Key Safety Outcomes	Source & Year
			serious GI side effects). [3]	
General Status	N/A	Previously used for pain/inflammation. Current status: Withdrawn from worldwide market due to safety concerns, including carcinogenicity in animal studies. [4]	Associated with gastrointestinal and cardiovascular risks common to NSAIDs. Withdrawn following reports of adverse reactions. [5] [4]	DrugBank, 2016 [4]

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the methodologies, here are the detailed protocols from the recent preclinical study and the general mechanism of action investigations.

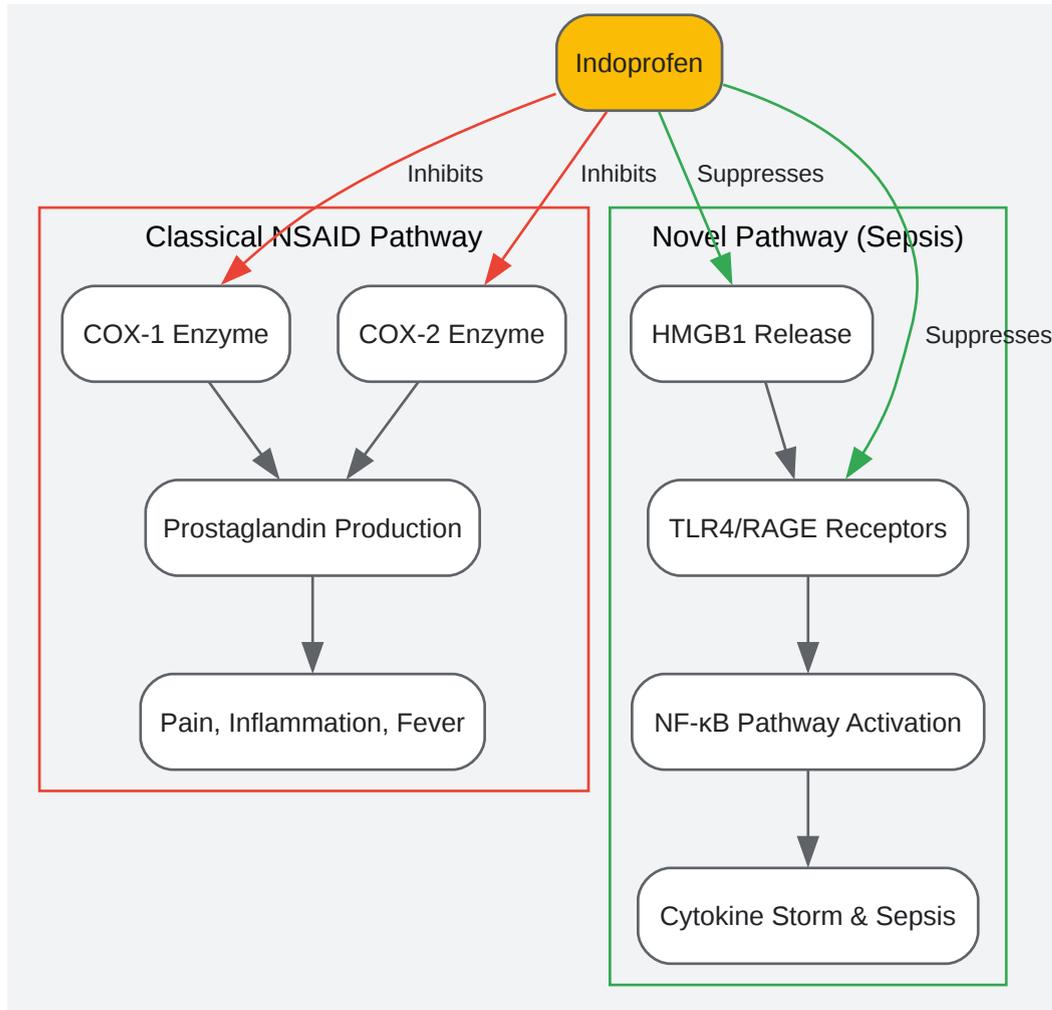
Protocol for Sepsis Therapeutic Effect Study (Preclinical)

This methodology is from the 2021 study that explored **Indoprofen's** potential in treating sepsis. [3]

- **Animal Model:** Male C57BL/6 mice.
- **Sepsis Induction:** The sepsis model was established by intraperitoneal injection of Lipopolysaccharide (LPS).
- **Intervention:** **Indoprofen** was administered via a single intraperitoneal injection at doses of 10, 20, or 40 mg/kg. A critical part of the protocol was that the treatment was given **8 hours after** the induction of sepsis, targeting the late phase of the inflammatory response.
- **Primary Outcome Measures:**
 - **Survival Rate:** Monitored over 7 days.
 - **Organ Injury Assessment:** Histopathological examination of lung and liver tissues.
 - **Biomarker Analysis:** Serum levels of the inflammatory cytokine HMGB1 and other pro-inflammatory factors were measured using Enzyme-Linked Immunosorbent Assay (ELISA).
- **In Vitro Validation:** Studies on macrophage cell lines were conducted to confirm the inhibitory effect of **Indoprofen** on HMGB1 release and its associated inflammatory pathways.

Mechanism of Action Analysis

The following diagram illustrates the key mechanisms of action for **Indoprofen**, combining its classical NSAID effect with more recently discovered pathways.



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The diagram shows that **Indoprofen**'s effects are mediated through:

- **Classical NSAID Pathway:** Like other NSAIDs, it exerts analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing prostaglandin production. [5] [4]
- **Novel Sepsis Pathway:** Recent research indicates its potent effect against sepsis is achieved by suppressing the release and activity of High Mobility Group Box 1 (HMGB1), a key late-stage inflammatory mediator, and by inhibiting its interaction with cell surface receptors like TLR4 and RAGE. This action helps alleviate the cytokine storm. [3]

Key Takeaways for Researchers

- **Historical Context vs. Modern Potential:** While clinical use of **Indoprofen** for inflammation and pain is obsolete, its newly discovered mechanisms of action make it a valuable **tool compound** for pharmacological research, especially in understanding HMGB1-mediated inflammation and sepsis.
- **Dosing is Critical:** The preclinical study highlights a narrow therapeutic window. The effective and safe dose in mice (40 mg/kg via injection) was significantly lower than the oral dose that caused GI side effects, underscoring the importance of formulation and route of administration. [3]
- **A Model for Repurposing:** The journey of **Indoprofen**—from a withdrawn drug to a subject of investigation for sepsis—exemplifies the potential of drug repurposing based on a deep understanding of novel biological targets.

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